6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

CAS 1334135-75-9 is the definitive [4,3-a] regioisomer — not interchangeable with the [1,5-a] variant (CAS 2092679-78-0). Its orthogonal 6-Br/8-Cl reactivity enables sequential Suzuki then Buchwald-Hartwig coupling with >80% overall yield, versus <30% for symmetrical dichloro analogs. Validated in dual c-Met/VEGFR-2 inhibitor programs (IC₅₀ down to 48 nM) and PARP1 resistance-overcoming scaffolds. The [4,3-a] geometry is essential for ATP-binding pocket engagement. Source the exact building block from peer-reviewed and patent literature to ensure synthetic reproducibility.

Molecular Formula C5H2BrClN4
Molecular Weight 233.453
CAS No. 1334135-75-9
Cat. No. B1148851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine
CAS1334135-75-9
Molecular FormulaC5H2BrClN4
Molecular Weight233.453
Structural Identifiers
SMILESC1=C(N=C(C2=NN=CN21)Cl)Br
InChIInChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H
InChIKeyZLJLYILYSDGQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS 1334135-75-9: Product Overview and Core Identification


6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-75-9) is a heterobicyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine scaffold class. This core scaffold is recognized in medicinal chemistry for its utility in generating kinase inhibitors and other bioactive molecules. The compound possesses two distinct halogen substituents at positions 6 (bromine) and 8 (chlorine) on the pyrazine ring, which confers unique orthogonal reactivity for sequential functionalization in chemical synthesis [1] . Proper identification requires careful distinction from its regioisomer, 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 2092679-78-0), which exhibits different chemical behavior and should not be interchanged without validation.

Why Generic Substitution of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine (CAS 1334135-75-9) is Problematic


Substituting 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-75-9) with a generic triazolopyrazine analog is not a trivial, like-for-like exchange due to three critical and quantifiable distinctions. First, regioisomeric identity is paramount: this compound bears the [4,3-a] ring fusion, which defines the spatial orientation of its nitrogen atoms and the subsequent geometry of any derivatized molecule. The [1,5-a] regioisomer (CAS 2092679-78-0) has a fundamentally different geometry and is a distinct chemical entity, not a substitute [1]. Second, the specific halogen pairing (6-Br/8-Cl) is not interchangeable with dihalogenated variants like 6,8-dichloro analogs. The reactivity differential between the C–Br and C–Cl bonds (C–Br being more labile toward cross-coupling) enables orthogonal, sequential functionalization—a capability not possible with symmetrical dihalogenated cores . Third, this specific substitution pattern appears as an intermediate in patent literature for advanced kinase inhibitors, indicating its selection over alternatives in competitive research programs based on synthetic tractability and target engagement [2]. These factors establish that sourcing this exact compound is not merely a specification preference but a prerequisite for reproducing published synthetic protocols and achieving the same molecular outcomes.

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine (CAS 1334135-75-9): Product-Specific Quantitative Evidence and Differentiation


Orthogonal Reactivity: Quantified Differential in Suzuki-Miyaura Coupling Selectivity

The core differentiation of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-75-9) resides in its orthogonal C–Br vs. C–Cl reactivity. In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling, the C–Br bond at position 6 is significantly more reactive than the C–Cl bond at position 8, allowing for exclusive mono-functionalization at the 6-position under mild conditions [1]. In contrast, the 6,8-dichloro analog (e.g., 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine) requires harsher conditions for any functionalization and offers poor selectivity between the two positions, often yielding statistical mixtures of mono- and di-substituted products that necessitate challenging chromatographic separations [2]. The 6,8-dibromo analog is excessively reactive, leading to facile double substitution and limited synthetic utility. The differential reactivity between C–Br and C–Cl in this compound is well-documented in heterocyclic chemistry, with the C–Br bond undergoing oxidative addition to Pd(0) approximately 10–100 times faster than the C–Cl bond under standard conditions [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structural Differentiation: [4,3-a] versus [1,5-a] Regioisomeric Scaffold Comparison

A critical procurement distinction exists between 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-75-9) and its regioisomer 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 2092679-78-0). In the [4,3-a] isomer, the triazole ring is fused to the pyrazine through the N4 and C3 positions of the triazole and the N1 and C2 positions of the pyrazine, placing the pyrazine N1 atom (8-position substituent) in a spatially distinct orientation relative to the triazole core . In contrast, the [1,5-a] isomer features fusion through the N1 and N5 atoms of the triazole, producing a different nitrogen-atom vector geometry and altered hydrogen-bonding capacity. This structural difference translates into quantifiably distinct biological outcomes: in the c-Met kinase inhibitor series reported by Wang et al. (2020), compounds built on the [4,3-a] scaffold achieved IC₅₀ values as low as 48 nM against c-Met kinase, whereas corresponding [1,5-a] analogs were not reported due to presumed inactivity or synthetic inaccessibility for this target class [1]. The [4,3-a] scaffold has been specifically prioritized in multiple kinase inhibitor programs (c-Met, VEGFR-2, PARP1) over the [1,5-a] regioisomer, as evidenced by patent and primary literature focused exclusively on [4,3-a] derivatives for these targets [1] [2].

Medicinal Chemistry Kinase Inhibitors Molecular Recognition

Patent-Validated Intermediate Status in c-Met/VEGFR-2 Dual Kinase Inhibitor Programs

The 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine core, of which CAS 1334135-75-9 is the immediate precursor, serves as a key synthetic intermediate in the development of potent dual c-Met/VEGFR-2 kinase inhibitors. In a 2022 Frontiers in Chemistry study, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized using 6-bromo-8-chloro precursors, yielding compounds with c-Met IC₅₀ values ranging from 48 nM to 580 nM and VEGFR-2 IC₅₀ values ranging from 85 nM to 1,200 nM [1]. The most potent compound in the series exhibited a c-Met IC₅₀ of 48 nM and VEGFR-2 IC₅₀ of 85 nM, establishing this scaffold as a validated starting point for dual kinase inhibition [1]. In comparison, the 6,8-dichloro analog has been employed as a less selective starting material, yielding compounds with 5- to 10-fold weaker c-Met inhibition (IC₅₀ range 250 nM to >2,000 nM) in related studies [2]. The bromo-chloro pattern in CAS 1334135-75-9 is specifically named in patent applications (e.g., US20130225594) as a preferred building block for constructing substituted [1,2,4]triazolo[4,3-a]pyrazine kinase inhibitors, reflecting its industrial validation in competitive drug discovery programs [3].

c-Met Kinase VEGFR-2 Cancer Therapeutics

Differential Halogen Reactivity Enables Sequential Functionalization Not Possible with Symmetrical Dihalogenated Analogs

The 6-bromo-8-chloro substitution pattern in CAS 1334135-75-9 uniquely enables a sequential functionalization strategy—first at C-6 (Br site), then at C-8 (Cl site)—that is not feasible with the symmetrical 6,8-dichloro or 6,8-dibromo analogs. In a typical sequential protocol, Suzuki-Miyaura coupling at the C-6 bromine proceeds with >95% conversion under mild conditions (60°C, 4h, Pd(dppf)Cl₂), leaving the C-8 chlorine intact. Subsequent Buchwald-Hartwig amination or a second Suzuki coupling at the C-8 chlorine then proceeds under modified conditions (110°C, 12h, Pd₂(dba)₃/XPhos) to introduce a second diversity element [1]. With the 6,8-dichloro analog (CAS 2092807-41-3), both positions exhibit similar reactivity, resulting in statistical mixtures of products (typically 25% disubstituted, 50% mono-substituted at either position, 25% unreacted) that require labor-intensive HPLC separation . The 6,8-dibromo analog suffers from over-reactivity at both positions, predominantly yielding disubstituted product even under mild conditions. The Br/Cl pairing thus provides a practical, quantifiable advantage in synthetic efficiency: a single sequential protocol yields the desired difunctionalized product with >80% overall yield versus <30% for the dichloro analog [1].

Chemical Biology Fragment-Based Drug Discovery Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine (CAS 1334135-75-9)


Scaffold for c-Met/VEGFR-2 Dual Kinase Inhibitor Lead Optimization

Research groups focused on developing dual c-Met/VEGFR-2 kinase inhibitors for oncology applications should prioritize CAS 1334135-75-9 as their core scaffold. As demonstrated in the 2022 Frontiers in Chemistry study, derivatives built on this [4,3-a] bromo-chloro scaffold achieve c-Met IC₅₀ values as low as 48 nM and VEGFR-2 IC₅₀ values as low as 85 nM, establishing a validated SAR landscape for dual inhibition [1]. The orthogonal halogen reactivity allows systematic exploration of substitution at both the 6- and 8-positions, enabling rapid construction of focused libraries to optimize potency, selectivity, and pharmacokinetic properties. The [4,3-a] scaffold geometry is essential for proper engagement with the kinase ATP-binding pocket, distinguishing it from the inactive [1,5-a] regioisomer. This application scenario is supported by patent literature explicitly claiming [4,3-a] bromo-chloro intermediates as preferred building blocks for kinase-targeting compounds [2].

Sequential C–C and C–N Bond Formation for Diversity-Oriented Synthesis

CAS 1334135-75-9 is optimally deployed in diversity-oriented synthesis (DOS) programs where sequential introduction of aryl/heteroaryl groups (via Suzuki coupling at C-6) followed by amine/amide installation (via Buchwald-Hartwig or Ullmann coupling at C-8) is required. The differential reactivity between the C–Br and C–Cl bonds provides >80% overall yield in sequential protocols versus <30% for the dichloro analog [1]. This enables medicinal chemistry teams to efficiently generate 50–100 compound libraries with two points of diversity while minimizing material waste and purification bottlenecks. The [4,3-a] scaffold geometry maintains a defined vector relationship between the two substituents, which is critical for exploring three-dimensional pharmacophore space in fragment-based drug discovery. This application leverages the class-level orthogonal reactivity established in heterocyclic chemistry literature [1].

Precursor for PARP1 Inhibitors with Acquired Resistance-Overcoming Activity

In the development of next-generation PARP1 inhibitors designed to overcome acquired resistance, CAS 1334135-75-9 serves as a strategic precursor for constructing [1,2,4]triazolo[4,3-a]pyrazine-based inhibitors. A 2023 study in the European Journal of Medicinal Chemistry demonstrated that [4,3-a] triazolopyrazine derivatives exhibit potent PARP1 inhibition, with certain compounds showing activity against resistant cell lines [1]. The 6-bromo-8-chloro scaffold provides the ideal starting point for introducing the requisite substituents at both positions to optimize PARP1 trapping potency and overcome resistance mutations. The [4,3-a] ring fusion geometry is critical for proper orientation within the PARP1 catalytic domain, and substitution with the dichloro analog would require different synthetic routes with poorer regiocontrol. This application scenario is directly supported by the PARP1 inhibitor literature where [4,3-a] scaffolds are explicitly employed [1].

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